

# Maxence Wynen's perspective on the future of neuroimaging in MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WYneN     |           |
| Cat. No.:            | B15548174 | Get Quote |

An In-depth Guide to the Future of Neuroimaging in Multiple Sclerosis: The Perspective of Maxence **Wynen** 

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the significant contributions and forward-looking perspective of Maxence **Wynen** and his collaborators in the field of neuroimaging for Multiple Sclerosis (MS). The focus lies on the development and application of advanced computational techniques, particularly deep learning, to automate the analysis of MRI data, thereby paving the way for more precise diagnostics, robust clinical trial endpoints, and a deeper understanding of disease pathology.

### **Executive Summary**

The work of Maxence **Wynen** is centered on automating the detection and segmentation of key pathological features of MS from neuroimaging data. This approach addresses the critical limitations of manual analysis, which is time-consuming, subjective, and prone to variability. By developing and validating sophisticated deep learning models, **Wynen** and his colleagues are pushing the field towards a future where quantitative, reproducible, and highly specific imaging biomarkers are integral to clinical practice and drug development. Their research emphasizes three core areas: the automated segmentation of white matter lesions, the identification of chronic active lesions via paramagnetic rims, and the instance segmentation of individual lesions to better track disease evolution. The overarching perspective is that artificial



intelligence will unlock the full potential of neuroimaging, transforming vast and complex datasets into clinically actionable insights.

# The Imperative for Automated Neuroimaging Analysis

Conventional MS biomarkers, such as total white matter lesion volume, only moderately correlate with disease progression and disability.[1][2][3] Manual lesion segmentation is a laborious process that suffers from significant inter- and intra-rater variability, hindering its utility in longitudinal studies and large clinical trials. **Wynen**'s work is predicated on the view that machine learning, and specifically deep learning, offers a robust solution to these challenges. Automated methods provide the speed, consistency, and scale required to analyze the complex imaging data generated in MS research and care.[1][2]

## **Core Research Areas and Methodologies**

Maxence **Wynen**'s contributions are focused on the creation of specialized deep learning models for specific, high-impact tasks in MS neuroimaging.

## **Automated Segmentation of White Matter Lesions with FLAMeS**

One of the foundational tasks in MS imaging is the accurate segmentation of T2-hyperintense white matter lesions on Fluid-Attenuated Inversion Recovery (FLAIR) MRI.

Experimental Protocol: FLAMeS (FLAIR Lesion Analysis in Multiple Sclerosis)

FLAMeS is a deep learning model designed for the automated segmentation of MS lesions from FLAIR MRI scans. The methodology is based on the established nnU-Net framework, renowned for its robust performance in various medical imaging segmentation challenges.

 Model Architecture: FLAMeS employs a 3D full-resolution U-Net architecture. This model is structured with a six-stage downsampling/upsampling path. The number of feature channels progressively increases along the encoding path (32, 64, 128, 256, 320, 320) to capture increasingly complex features.



- Convolutional Layers: Each stage in the U-Net consists of two convolutional layers, each utilizing a 3x3x3 kernel. This is followed by instance normalization and a LeakyReLU activation function to handle non-linearities.
- Input Data: The model is designed to take 3D volumetric FLAIR images as its sole input,
   making it highly applicable in standard clinical settings.
- Training Dataset: The model was trained on a diverse and extensive dataset comprising 668
  FLAIR scans from individuals with MS, acquired from multiple sites on both 1.5T and 3T MRI
  scanners. This diversity is crucial for ensuring the model's generalizability across different
  clinical environments.
- Validation: FLAMeS was rigorously evaluated against three external datasets and compared to other publicly available segmentation algorithms like SAMSEG and LST.

Data Presentation: FLAMeS Performance Metrics

The performance of FLAMeS was quantitatively assessed using several standard segmentation metrics, demonstrating a consistent outperformance over benchmark methods.

| Metric             | FLAMeS Mean Score | Description                                                                                    |
|--------------------|-------------------|------------------------------------------------------------------------------------------------|
| Dice Score         | 0.74              | A measure of overlap between the automated segmentation and the ground truth.                  |
| True Positive Rate | 0.84              | Also known as sensitivity, it measures the proportion of actual lesions correctly identified.  |
| F1 Score           | 0.78              | The harmonic mean of precision and recall, providing a balanced measure of a model's accuracy. |



## Instance Segmentation of Confluent Lesions with ConfLUNet

A significant challenge in lesion segmentation is the presence of "confluent lesions," where multiple individual lesions merge, making it difficult to count and track them separately. Standard methods often fail to distinguish these individual units.

Experimental Protocol: ConfLUNet

ConfLUNet is the first end-to-end instance segmentation model specifically designed to detect and delineate individual white matter lesion instances, even in the presence of confluence.

- Model Architecture: The model is adapted from a 3D U-Net architecture. It is designed to
  jointly optimize two tasks: the semantic segmentation of all lesion voxels and the detection of
  individual lesion centers.
- Defining Lesion Instances: The work introduces a formal definition of "confluent lesion units" (CLUs) to provide a clear basis for training and evaluation.
- Training and Validation: The model was trained on a dataset of 73 subjects, with data split
  into training (47), validation (13), and testing (13) sets. Its performance was compared
  against a standard semantic segmentation U-Net followed by post-processing with
  connected components (CC) analysis.

Data Presentation: ConfLUNet Performance vs. Baseline

ConfLUNet demonstrated a significant improvement in lesion detection and instance segmentation compared to the baseline method (UNet+CC).



| Metric                       | ConfLUNet | UNet+CC<br>(Baseline) | Description                                                                                                 |
|------------------------------|-----------|-----------------------|-------------------------------------------------------------------------------------------------------------|
| Panoptic Quality             | 42.0%     | 37.5%                 | A comprehensive metric for instance segmentation that combines segmentation quality and detection accuracy. |
| Lesion Detection F1<br>Score | 67.3%     | 61.6%                 | The harmonic mean of precision and recall for detecting individual lesion instances.                        |
| CLU Detection Recall         | 81.5%     | 69.0%                 | The ability to correctly identify individual lesion units within confluent areas.                           |

# Advanced Imaging Biomarkers and Future Directions

**Wynen**'s perspective, articulated in his collaborative review articles, points toward a future focused on more specific and prognostically powerful imaging biomarkers. The goal is to move beyond simple lesion load to markers that reflect the underlying smoldering inflammation and neurodegeneration driving disability.

## Paramagnetic Rim Lesions (PRLs) as Markers of Chronic Inflammation

PRLs are MS lesions that exhibit a hypointense rim on susceptibility-weighted MRI. This rim is a signature of iron-laden microglia and macrophages at the lesion border, indicating chronic, compartmentalized inflammation. The presence of PRLs is associated with a more aggressive disease course and earlier disability progression, making them a key target for automated detection.



#### Pathophysiology of Paramagnetic Rim Formation

The formation of the iron rim is a complex biological process. It involves the breakdown of myelin and red blood cells, releasing iron that is subsequently taken up by myeloid cells at the lesion edge. This sustained inflammatory state contributes to ongoing tissue damage.



Click to download full resolution via product page

Caption: Pathophysiology of Paramagnetic Rim Lesion (PRL) formation in MS.

# The Future: Integration, Validation, and Clinical Translation

### Foundational & Exploratory





The ultimate goal of developing these automated tools is their integration into the clinical workflow to improve patient management and accelerate drug development. The future perspective articulated through **Wynen**'s work involves several key steps:

- Standardization: Overcoming challenges related to non-standardized MRI protocols is essential for the broad deployment of machine learning models.
- Clinical Validation: Moving beyond technical validation to large-scale clinical validation to demonstrate the impact of these tools on diagnostic accuracy, prognostic prediction, and treatment decisions.
- Longitudinal Tracking: Applying models like RimNet and ConfLUNet to longitudinal datasets to understand the evolution of specific lesion subtypes in response to disease-modifying therapies.
- Drug Development: Using these automated, quantitative biomarkers as sensitive endpoints in clinical trials to detect therapeutic effects on chronic inflammation and neurodegeneration more efficiently.

The logical workflow for this future vision involves a cycle of development, validation, and clinical integration.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. [2201.07463] Cortical lesions, central vein sign, and paramagnetic rim lesions in multiple sclerosis: emerging machine learning techniques and future avenues [arxiv.org]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Maxence Wynen's perspective on the future of neuroimaging in MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548174#maxence-wynen-s-perspective-on-the-future-of-neuroimaging-in-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com